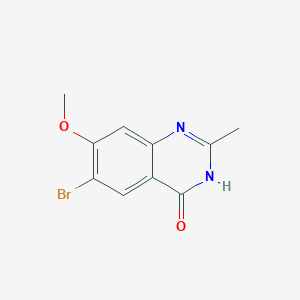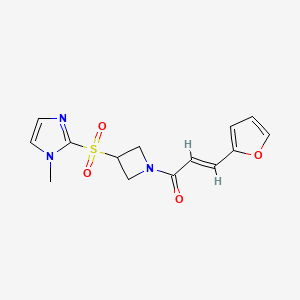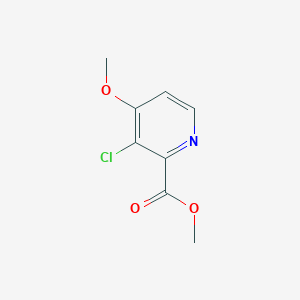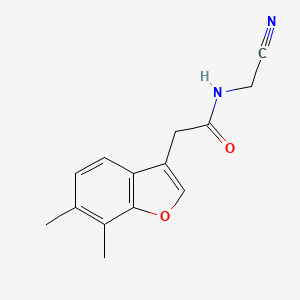
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one, also known as 6-Bromo-7-Methoxy-2-methylquinazolin-4-one, is an organic compound belonging to the quinazolin-4-one family. It is an important intermediate for the synthesis of pharmaceuticals, dyes, and other compounds. 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one has been extensively studied in recent years due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various pharmaceuticals and dyes. It has also been used as a reagent in organic synthesis. It has been used to synthesize quinazolinones, which are important intermediates in the synthesis of various drugs. In addition, 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one has been used to study the mechanism of action of various drugs.
Mecanismo De Acción
The mechanism of action of 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been suggested that it may act as an antioxidant, although this has yet to be confirmed.
Biochemical and Physiological Effects
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. In addition, it has been shown to have anti-tumor activity in a number of animal models. Finally, it has been shown to have anti-inflammatory, anti-allergic, and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, it has a wide range of applications in organic synthesis and drug discovery. However, there are some limitations to using this compound in laboratory experiments. These include the fact that it is a highly reactive compound and may react with other compounds in the reaction mixture. In addition, it is not very soluble in water, making it difficult to work with in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one. One potential direction is to explore its potential as an anticancer drug. Another potential direction is to investigate its ability to inhibit the activity of other enzymes, such as proteases and kinases. In addition, further research could be conducted to explore its potential as an antioxidant and to investigate its ability to modulate the immune system. Finally, further research could be conducted to explore its potential as a drug delivery system.
Métodos De Síntesis
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one can be synthesized by several methods. The most common method is the reaction of 2-methyl-4-chloroquinazolin-3(2H)-one with bromine in the presence of a base such as sodium hydroxide. This reaction yields 6-bromo-7-methoxy-2-methylquinazolin-4(3H)-one in high yield. Another method involves the reaction of 2-methyl-4-chloroquinazolin-3(2H)-one with bromine in the presence of a base such as potassium carbonate and a catalyst such as trifluoromethanesulfonic acid. This method yields 6-bromo-7-methoxy-2-methylquinazolin-4(3H)-one in moderate yield.
Propiedades
IUPAC Name |
6-bromo-7-methoxy-2-methyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-12-8-4-9(15-2)7(11)3-6(8)10(14)13-5/h3-4H,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDBTOMTQCSLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-1-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2947453.png)
![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2947455.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2947456.png)
![N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2947457.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2947464.png)

![2-(9-Chloro-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2947466.png)
![Tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate](/img/structure/B2947467.png)


![3-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate](/img/structure/B2947470.png)

![4-(5-Methyl-6-(p-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2947474.png)